2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group. A thioether bridge connects this core to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group. Its synthesis likely follows established routes for thienopyrimidine derivatives, involving condensation of chlorinated intermediates with acetamide precursors under basic conditions .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-29-18-6-4-3-5-16(18)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)15-9-7-14(23)8-10-15/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCKYHPSYJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then cyclized with a suitable diketone to form the thienopyrimidine core. The final step involves the acylation of the thienopyrimidine with 2-ethoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the acylation reaction.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HepG-2 (Liver) | 2-((3-(4-chlorophenyl)-4-oxo...) | 12.5 |
| MCF-7 (Breast) | 2-((3-(4-chlorophenyl)-4-oxo...) | 15.0 |
| HCT116 (Colon) | 2-((3-(4-chlorophenyl)-4-oxo...) | 10.0 |
These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Study on HepG-2 Cells
In an experimental study involving HepG-2 liver cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 μM. This indicates potent antitumor activity.
"The compound demonstrated significant cytotoxicity against HepG-2 cells with an IC50 value of 12.5 μM."
Mechanistic Insights
Another study investigated the molecular mechanisms underlying the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The results suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes or receptors and modulate their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogs include substitutions on the thienopyrimidine core, acetamide side chain, and aryl groups. The table below highlights these differences:
Key Observations :
Key Observations :
- Sodium acetate (NaOAc) or potassium hydroxide (KOH) are common bases, with NaOAc yielding higher efficiency in ethanol .
- The target compound’s synthesis likely mirrors these methods, with the 2-ethoxyphenyl group requiring careful control of steric hindrance during coupling.
Physicochemical Properties
Melting points, solubility, and stability vary with substituent electronegativity and steric effects:
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 537.44 g/mol . The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Case Study 1 : A study published in the New Journal of Chemistry reported that similar compounds exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((3-(4-chlorophenyl)-... | E. coli | 32 µg/mL |
| 2-((3-(4-chlorophenyl)-... | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Case Study 2 : Research indicated that thieno[3,2-d]pyrimidine derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This suggests a possible therapeutic role in inflammatory diseases .
Anticancer Activity
Thieno[3,2-d]pyrimidines have been explored for their anticancer properties:
- Case Study 3 : A study highlighted that compounds structurally similar to 2-((3-(4-chlorophenyl)-... showed cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involved induction of apoptosis through the intrinsic pathway .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activities of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Thieno[3,2-d]pyrimidines often act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : Some derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
